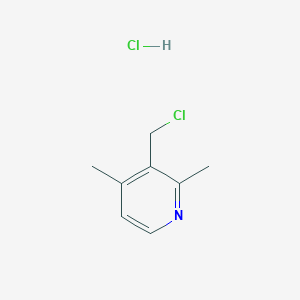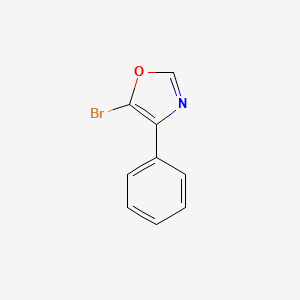
Oxazole, 5-bromo-4-phenyl-
概要
説明
“Oxazole, 5-bromo-4-phenyl-” is a compound with the CAS Number: 20756-97-2 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 5-bromo-4-phenyl-1,3-oxazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxazole-containing molecules has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
Oxazole is a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The structure of “Oxazole, 5-bromo-4-phenyl-” was confirmed by an X-ray crystallographic analysis .Chemical Reactions Analysis
The chemistry of heterocyclic compounds like oxazoles is complex and intriguing . The synthesis of oxazole derivatives involves various synthetic procedures . The van Leusen reaction, based on TosMICs, is commonly used for the synthesis of oxazole-containing molecules .Physical and Chemical Properties Analysis
“Oxazole, 5-bromo-4-phenyl-” is a solid at room temperature . It has a molecular weight of 224.06 . The IUPAC name for this compound is 5-bromo-4-phenyl-1,3-oxazole .科学的研究の応用
Antimicrobial and Antileishmanial Activity
- Oxazoles, including derivatives of 5-bromo-4-phenyl, have shown significant antimicrobial activities. For instance, a study on a synthesized compound containing oxazole structures demonstrated antimicrobial activity against several bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Synthesis and Characterization
- Oxazole derivatives are synthesized and characterized for their structural and chemical properties, proving their versatility in scientific research. For example, a study focused on the regioselective bromination of oxazoles, highlighting their potential in chemical synthesis (Bryan M. Li et al., 2011).
Biological Activities and Drug Discovery
- Oxazoles play a significant role in drug discovery due to their wide range of biological activities. Research has shown the synthesis of oxazolones and their derivatives exhibiting anti-lipid peroxidation, inhibitory activity against lipoxygenase, and potential in treating inflammation and pain (Mavridis et al., 2020).
Antiprotozoal Activity
- Certain oxazole derivatives have been studied for their antiprotozoal activity, showing efficacy against protozoal infections such as Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).
Antioxidant and Anticancer Activity
- Research has indicated that oxazole derivatives can exhibit significant antioxidant and anticancer activities. A study synthesizing 2,4-diphenyloxazole derivatives revealed their potential in inhibiting cancer cell growth and acting as antioxidants (Mathew et al., 2013).
VEGFR2 Kinase Inhibition
- Oxazole derivatives have been identified as inhibitors of VEGFR2 kinase, an enzyme crucial in tumor growth and angiogenesis. This indicates their potential in cancer therapy (Harris et al., 2005).
作用機序
Target of Action
Oxazole-based molecules are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
Mode of Action
Oxazole compounds are known to interact with their targets, leading to various changes in the biological system .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
Research on oxazole-based molecules is ongoing, with a focus on potential medicinal applications . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis is a key area of focus . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is crucial to accelerate the drug discovery programme .
生化学分析
Biochemical Properties
Oxazole, 5-bromo-4-phenyl-, plays a crucial role in biochemical reactions due to its ability to bind with a wide range of enzymes, proteins, and other biomolecules. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Oxazole, 5-bromo-4-phenyl-, and cytochrome P450 involves non-covalent binding, leading to the modulation of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
Oxazole, 5-bromo-4-phenyl-, exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. Furthermore, Oxazole, 5-bromo-4-phenyl-, affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of Oxazole, 5-bromo-4-phenyl-, involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. The inhibition of these enzymes disrupts downstream signaling pathways, ultimately affecting cellular functions. Additionally, Oxazole, 5-bromo-4-phenyl-, can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole, 5-bromo-4-phenyl-, change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that Oxazole, 5-bromo-4-phenyl-, can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Oxazole, 5-bromo-4-phenyl-, vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At high doses, Oxazole, 5-bromo-4-phenyl-, can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
Oxazole, 5-bromo-4-phenyl-, is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that can be further conjugated and excreted. The interaction of Oxazole, 5-bromo-4-phenyl-, with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Oxazole, 5-bromo-4-phenyl-, is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. The distribution of Oxazole, 5-bromo-4-phenyl-, within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Oxazole, 5-bromo-4-phenyl-, plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of Oxazole, 5-bromo-4-phenyl-, within these compartments can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
5-bromo-4-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYUPQDOBPXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313620 | |
| Record name | 5-Bromo-4-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20756-97-2 | |
| Record name | 5-Bromo-4-phenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20756-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


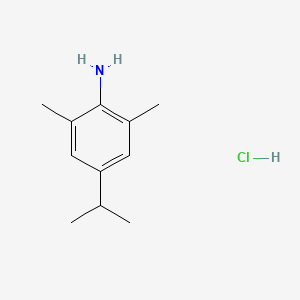
![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)
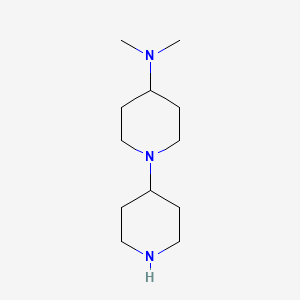
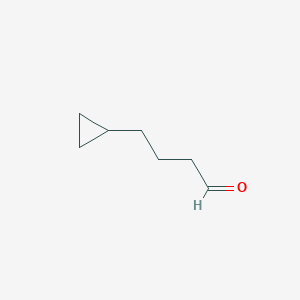
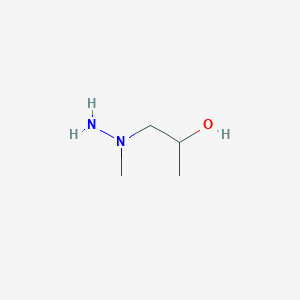
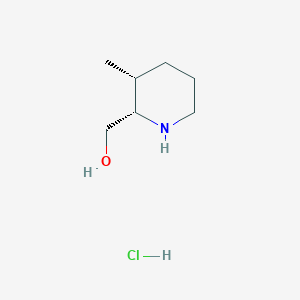
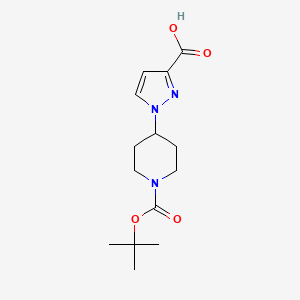
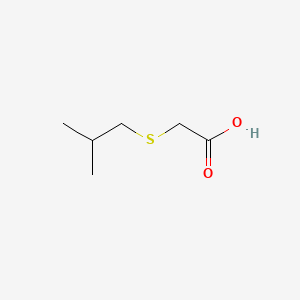
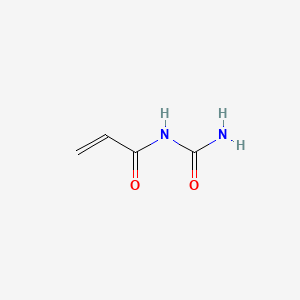
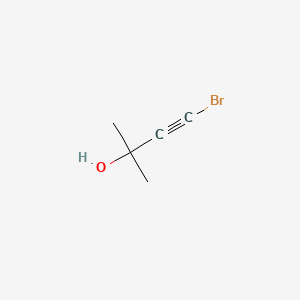
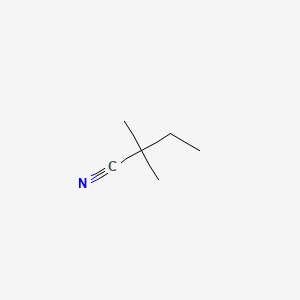
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B3380837.png)
